2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid
Description
2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid is a chiral oxazolidinone derivative characterized by a phenyl-substituted oxazolidinone ring linked to an acetic acid moiety. Key properties include:
Properties
IUPAC Name |
2-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)6-12-9(7-16-11(12)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKMRNJLFMISMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with an appropriate oxazolidinone derivative under controlled conditions . The reaction typically requires the use of a base, such as triethylamine, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Reactivity as a Chiral Auxiliary
The compound’s oxazolidinone ring serves as a chiral auxiliary, enabling stereochemical control in reactions such as:
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Asymmetric alkylations : Facilitates enantioselective formation of α-branched carboxylic acids via enolate intermediates.
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Aldol reactions : Directs stereochemistry in aldol adducts through steric and electronic effects.
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Nucleophilic substitutions : Stabilizes transition states in SN2 reactions, enhancing enantiomeric excess.
Carboxylic Acid Reactions
Oxazolidinone Ring Reactions
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Hydrolysis : Acidic or basic conditions cleave the oxazolidinone ring, yielding phenylglycine derivatives.
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Ring-opening alkylation : Reacts with electrophiles (e.g., alkyl halides) at the nitrogen or oxygen sites.
Stereochemical Influence
The (S)-configuration of the oxazolidinone ring (CAS 99333-54-7) dictates stereochemical outcomes:
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Steric effects : The phenyl group at position 4 shields one face of the molecule, directing nucleophilic attacks to the less hindered face.
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Electronic effects : The electron-withdrawing oxazolidinone carbonyl polarizes adjacent bonds, stabilizing enolate intermediates.
Thermal and Catalytic Behavior
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Stability : Decomposes above 105°C, limiting high-temperature applications.
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Catalytic roles : Compatible with Lewis acids (e.g., TiCl<sub>4</sub>) for asymmetric inductions.
Comparative Reactivity
Limitations and Challenges
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Sensitivity to pH : Carboxylic acid group necessitates pH-controlled conditions to avoid premature hydrolysis.
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Synthetic scalability : Multi-step synthesis (e.g., from phenylglycine derivatives) complicates large-scale production.
While existing data highlight its utility in asymmetric synthesis, further experimental studies are required to fully characterize reaction kinetics and expand its synthetic applications. Researchers should consult advanced organic chemistry texts or specialized journals for deeper mechanistic insights.
Scientific Research Applications
2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways . In the context of its antibacterial properties, the compound may interfere with bacterial protein synthesis, thereby inhibiting bacterial growth and proliferation .
Comparison with Similar Compounds
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic Acid
- CAS Number : 22091-43-6 .
- Molecular Formula: C₁₁H₈FNO₃.
- Molecular Weight : 221.19 g/mol .
- Key Differences: Replaces the oxazolidinone ring with an aromatic oxazole ring. The oxazole’s aromaticity enhances stability but reduces hydrogen-bonding capacity compared to the oxazolidinone’s lactam structure.
6-[2-Oxo-5-(Trifluoromethyl)-1,3-oxazolidin-3-yl]pyridine-2-carboxylic Acid
(2-Oxo-1,3-oxazolidin-3-yl)acetic Acid
Dual EP2/EP3 Agonists with Oxazolidinone Moieties
- Example : 2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]sulfanyl]-1,3-thiazole-4-carboxylic acid .
- Key Features: Combines oxazolidinone with thiazole and sulfanyl groups. Exhibits potent agonist activity (EC₅₀ ≤10 nM) for prostaglandin receptors EP2/EP3. The thiazole ring enhances π-π stacking interactions, improving receptor binding compared to the phenyl group’s hydrophobic effects .
Pesticide Derivatives: 2-Methoxy-N-(2-Oxo-1,3-oxazolidin-3-yl)aceto-2’,6’-xylidide
- Source : Pesticide Standards Catalog .
- Key Features: Substituted with methoxy and xylidide groups. Designed for agrochemical applications, leveraging the oxazolidinone’s stability and the xylidide’s steric bulk for target specificity .
Structural and Functional Analysis Table
Key Research Findings
- Stereochemical Impact : The (S)-configuration in 2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid is critical for its role in chiral synthesis .
- Biological Activity: Oxazolidinones with aromatic substituents (e.g., phenyl, fluorophenyl) exhibit enhanced binding to hydrophobic pockets in enzymes or receptors .
- Synthetic Challenges : Introducing the phenyl group requires precise control to avoid racemization, whereas simpler analogues (e.g., 75125-23-4) are more straightforward to synthesize .
Biological Activity
2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid, also known as (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 221.21 g/mol
- CAS Number : 99333-54-7
The biological activity of 2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid primarily relates to its interaction with various biological pathways. Research indicates that this compound may act as an inhibitor of certain transport proteins and enzymes involved in amino acid metabolism and cellular signaling.
Interaction with LAT1 Transporter
Recent studies have highlighted the role of the L-type amino acid transporter 1 (LAT1) in mediating the uptake of amino acids and prodrugs into cells. The oxazolidinone derivatives, including this compound, have been investigated for their ability to enhance the transport of therapeutic agents across the blood-brain barrier (BBB) through LAT1. In vitro assays demonstrated that compounds structurally similar to 2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid could significantly increase the efflux rates of radiolabeled substrates in LAT1-expressing cells .
Anticancer Potential
The compound has shown promise in cancer research due to its ability to inhibit tumor growth by targeting LAT1. Elevated expression of LAT1 in various tumors correlates with increased nutritional demands of cancer cells. Inhibitors of LAT1 have been demonstrated to reduce cell proliferation in vitro and in vivo .
Antibacterial Properties
Oxazolidinones are known for their antibacterial effects, particularly against Gram-positive bacteria. The structural characteristics of 2-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic acid suggest it may possess similar antibacterial properties. Studies on related compounds have shown efficacy against resistant strains, making this compound a candidate for further investigation .
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the biological activity of oxazolidinone derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
